Sanggenol A

Anti-infective Influenza Neuraminidase Inhibitor

Researchers studying intestinal nitroreductase pathways or influenza-pneumococcal co-infections need dual EcNfsA/EcNfsB inhibition-a profile unavailable from selective inhibitors like morin or kuwanon H. Sanggenol A (CAS 174423-30-4) is the only commercially available compound delivering this dual mechanism. • Dual EcNfsA/EcNfsB inhibitor-suppresses the entire nitroreductase pathway for colon mutagenicity models • Dual influenza A viral & pneumococcal neuraminidase inhibition with anti-biofilm activity • Neuroprotection in HT22 cells: EC50 34.03 μM • Potent E. coli β-glucuronidase inhibitor (low μM IC50) Supplied at ≥98% HPLC purity; available in mg-to-gram quantities with global shipping.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
Cat. No. B1631929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanggenol A
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C
InChIInChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1
InChIKeyQNPMSYLDWCXEOI-CEMXSPGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sanggenol A Baseline Overview


Sanggenol A (CAS: 174423-30-4) is a naturally occurring prenylated flavanone isolated from the root bark of Morus alba L. (white mulberry) [1]. It belongs to a class of isoprenylated flavonoids that exhibit diverse biological activities including neuroprotection, hepatoprotection, anti-inflammatory, and antimicrobial effects [2]. Sanggenol A is distinguished by its specific prenylation pattern, which influences its molecular interactions and biological profile, making it a compound of interest in anti-infective, cytoprotective, and oncology research.

Sanggenol A Irreplaceability


Prenylated flavonoids from Morus alba, such as sanggenon C, sanggenon G, and kuwanon G, share a common biosynthetic origin but exhibit divergent biological activities due to subtle variations in prenyl group number, position, and cyclization [1]. These structural differences lead to distinct enzyme inhibition profiles and target selectivity. For instance, sanggenol A acts as a dual inhibitor of both EcNfsA and EcNfsB nitroreductases, whereas structurally related compounds like morin and sanggenon C show selective inhibition of only EcNfsA [2]. Therefore, substituting sanggenol A with a generic 'mulberry flavonoid' or a close analog without considering these specific functional differences can lead to inconsistent experimental outcomes or a complete loss of the desired dual-action mechanism.

Sanggenol A Quantitative Evidence


Dual Neuraminidase Inhibition vs. Oseltamivir

Sanggenol A inhibits both influenza A virus (IAV) and Streptococcus pneumoniae neuraminidases (NAs), a dual action not shared by the clinical standard oseltamivir. Against pneumococcal NA (rNanA), sanggenol A exhibited an IC50 of 6.2 μM, compared to 2.9 μM for sanggenon G and no significant activity for oseltamivir [1]. While oseltamivir is a potent viral NA inhibitor, it lacks the ability to suppress pneumococcal growth and biofilm formation. Sanggenol A, in contrast, disrupts the lethal synergism between viral and bacterial NAs in vitro and also inhibits planktonic growth and biofilm formation of S. pneumoniae [1].

Anti-infective Influenza Neuraminidase Inhibitor Streptococcus pneumoniae

Neuroprotection in HT22 Cells

In a comparative study of 12 compounds isolated from M. alba root bark, sanggenol A demonstrated significant neuroprotective activity against glutamate-induced cell death in HT22 hippocampal cells. Sanggenol A exhibited an EC50 of 34.03 ± 7.71 μM, positioning it as moderately potent among the active compounds [1]. For context, the most potent compound in the same assay, moracin E, had an EC50 of 1.02 ± 0.13 μM, while mulberrofuran G and mulberrofuran C had EC50 values of 19.71 ± 0.71 μM and 16.50 ± 7.82 μM, respectively. Several other isolated flavonoids, including sanggenol L and sanggenon N, showed no protective effect in this model [1].

Neuroprotection Glutamate-induced Excitotoxicity HT22 Cells Oxidative Stress

Lack of Hepatoprotection in HepG2 Cells

In a parallel assessment of hepatoprotective activity against t-BHP-induced oxidative stress in HepG2 cells, sanggenol A showed no significant protective effect, while other compounds from the same isolation study demonstrated potent activity. Specifically, compounds such as sanggenol Q, sanggenon N, and mulberrofuran C exhibited EC50 values of 6.94 ± 0.38 μM, 23.45 ± 4.72 μM, and 0.41 ± 0.48 μM, respectively [1]. This stark contrast in hepatoprotective capacity among structurally related prenylated flavonoids from the same plant source highlights the critical influence of specific prenyl substitution patterns on biological activity [1].

Hepatoprotection Oxidative Stress HepG2 Cells t-BHP

β-Glucuronidase Inhibition

Sanggenol A acts as an inhibitor of Escherichia coli β-glucuronidase (EcGUS), a key intestinal bacterial enzyme involved in the deconjugation of glucuronides and associated with drug-induced gastrointestinal toxicity. In a comparative analysis of five flavonoids from mulberry bark, sanggenol A demonstrated inhibitory activity within an IC50 range of 1.12 μM to 10.63 μM [1]. The study found that all tested flavonoids, including kuwanon G, sanggenol A, sanggenon C, kuwanon C, and morin, exerted non-competitive inhibition on EcGUS [1]. This places sanggenol A among a group of potent natural EcGUS inhibitors, suggesting its utility in ameliorating β-glucuronidase-mediated gut toxicity.

β-glucuronidase Gut Microbiota Enzyme Inhibition Intestinal Health

Dual Nitroreductase Inhibition

Sanggenol A was identified as one of four flavonoids from Cortex Mori Radicis capable of dual inhibition of both EcNfsA and EcNfsB, the two primary gut bacterial nitroreductases responsible for converting nitroaromatic compounds into toxic and mutagenic intermediates [1]. This dual inhibition profile is not universal among structurally related flavonoids. For instance, morin and sanggenon C were found to be strong inhibitors of EcNfsA but showed no significant inhibition of EcNfsB, while kuwanon H and kuwanon E selectively inhibited EcNfsB [1]. This selective inhibition profile underscores that the dual activity of sanggenol A is a specific property not shared by all prenylated flavonoids from the same source [1].

Nitroreductase EcNfsA EcNfsB Intestinal Toxicity Mutagenicity

Antibacterial Activity on Gram-Positive Bacteria

In a systematic evaluation of 10 phenolic compounds derived from mulberry, sanggenol A was identified as one of the three most potent antibacterial agents against Gram-positive bacteria, alongside morusin and kuwanon E [1]. While the abstract notes that morusin exhibited the lowest minimum inhibitory concentration (MIC) against Bacillus subtilis at <3.72 μmol/L, sanggenol A and kuwanon E were also among the strongest inhibitors tested [1]. The study further established a preliminary structure-activity relationship, indicating that the isoprenyl group plays a significant role in the antibacterial potency of these flavonoids [1].

Antibacterial Gram-positive MIC Morusin Kuwanon E

Sanggenol A Application Scenarios


Influenza and Bacterial Co-Infection Research

Sanggenol A is a superior choice for investigating the mechanisms of influenza virus and Streptococcus pneumoniae co-infection. Its dual neuraminidase inhibition (viral and bacterial) and additional anti-biofilm activity provide a unique tool that the standard-of-care oseltamivir cannot offer. Researchers can use sanggenol A to dissect the NA-mediated synergism and explore novel therapeutic strategies for secondary bacterial pneumonia following influenza [1].

Intestinal Nitroreductase-Mediated Toxicity

For research focusing on the intestinal toxicity of nitroaromatic drugs or environmental mutagens, sanggenol A is a critical reagent due to its rare dual inhibition of both EcNfsA and EcNfsB. Unlike selective inhibitors (e.g., morin for EcNfsA, kuwanon H for EcNfsB), sanggenol A can suppress the entire nitroreductase pathway, making it invaluable for in vitro models of colon mutagenicity and for evaluating chemopreventive strategies [2].

Glutamate-Induced Excitotoxicity Models

Sanggenol A should be prioritized in neuroprotection studies involving glutamate-induced oxidative stress and excitotoxicity in HT22 hippocampal cells. Its well-defined EC50 (34.03 μM) provides a clear benchmark for comparative studies with other flavonoids. This allows researchers to use sanggenol A as a reference compound with moderate potency to validate assay systems or to investigate the structural features contributing to neuroprotective activity within the prenylated flavonoid class [3].

Gut Microbiota β-Glucuronidase Inhibition Assays

In studies aimed at understanding or mitigating the gastrointestinal side effects of drugs like irinotecan, sanggenol A serves as a potent, non-competitive inhibitor of E. coli β-glucuronidase. Its low micromolar IC50 places it among a small group of highly active natural product inhibitors, making it a suitable positive control or lead compound for developing agents that reduce drug-induced diarrhea by targeting gut microbial enzymes [4].

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